molecular formula C13H14ClNO2S2 B6540145 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide CAS No. 1060293-30-2

1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide

Cat. No. B6540145
CAS RN: 1060293-30-2
M. Wt: 315.8 g/mol
InChI Key: CECTYBZZQUSCRQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide (CETM) is a chlorinated aniline derivative and a member of the sulfonamide family of compounds. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). CETM has been found to be a highly effective reversible inhibitor of AChE, with a Ki (inhibitory constant) of 0.4 nM, which is comparable to that of the commonly used AChE inhibitors, physostigmine and galanthamine.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is similar to that of other AChE inhibitors. 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide binds to the active site of AChE and forms a covalent bond with the enzyme’s active site serine residue, which prevents the enzyme from catalyzing the hydrolysis of ACh. This leads to an accumulation of ACh in the synaptic cleft, resulting in an increase in neurotransmission.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of ACh in the brain and to modulate the activity of other neurotransmitters, such as serotonin, dopamine, and noradrenaline. 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has also been found to have an anxiolytic effect in animal models, as well as to improve learning and memory performance.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has several advantages for laboratory experiments. It is a highly potent and reversible AChE inhibitor, with a Ki of 0.4 nM, which is comparable to that of the commonly used AChE inhibitors, physostigmine and galanthamine. 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is also relatively easy to synthesize and is relatively stable in solution. However, 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is also limited in its use in laboratory experiments due to its low solubility in water and its relatively short half-life in solution.

Future Directions

Future research on 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, research could be conducted to investigate the use of 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide as a tool to study the role of AChE in cognitive processes, such as memory formation and learning. Furthermore, research could be conducted to explore the potential of 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide as a novel therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, research could be conducted to investigate the potential use of 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide as a tool to study the role of AChE in other physiological processes, such as pain perception and inflammation.

Synthesis Methods

1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide can be synthesized through a two-step process. The first step involves the reaction of 2-chlorophenyl isothiocyanate (CPIT) with 2-thiophen-3-yl ethyl bromide (TPEB) in the presence of a base, such as sodium hydroxide (NaOH). This reaction yields the corresponding thiophenyl ether, 1-(2-chlorophenyl)-2-(thiophen-3-yl)ethanol (CPTTE). The second step involves the reaction of CPTTE with methanesulfonyl chloride (MSCl) in the presence of a base to yield 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide.

Scientific Research Applications

1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has been extensively studied in scientific research due to its potent AChE inhibitory activity. It has been used as a model compound to study the structure-activity relationships of AChE inhibitors, as well as to elucidate the mechanism of action of AChE inhibitors. 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has also been used in research to investigate the role of AChE in cognitive processes, such as memory formation and learning.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S2/c14-13-4-2-1-3-12(13)10-19(16,17)15-7-5-11-6-8-18-9-11/h1-4,6,8-9,15H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECTYBZZQUSCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide

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